molecular formula C12H15Cl2N3 B14167038 2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole CAS No. 3689-77-8

2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole

Cat. No.: B14167038
CAS No.: 3689-77-8
M. Wt: 272.17 g/mol
InChI Key: KVXVTSPBGSEDER-UHFFFAOYSA-N
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Description

2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole typically involves the reaction of benzimidazole with bis(beta-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Aminobenzimidazole:

    2-Methylbenzimidazole: Another derivative with unique biological activities.

Uniqueness

2-(Bis(beta-chloroethyl)aminomethyl)benzimidazole is unique due to the presence of the bis(beta-chloroethyl)aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other benzimidazole derivatives.

Properties

CAS No.

3689-77-8

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C12H15Cl2N3/c13-5-7-17(8-6-14)9-12-15-10-3-1-2-4-11(10)16-12/h1-4H,5-9H2,(H,15,16)

InChI Key

KVXVTSPBGSEDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCCl)CCCl

Origin of Product

United States

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